2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate carboxylic acid derivatives under acidic conditions to form the benzoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzoxazole derivatives with potential biological activities .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the benzoxazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole
- 7-(Chloromethyl)benzo[d]oxazole
- 2-(Hydroxymethyl)-7-(chloromethyl)benzo[d]oxazole .
Uniqueness
What sets 2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole apart is the presence of both carboxy(hydroxy)methyl and chloromethyl groups, which confer unique reactivity and potential biological activities. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8ClNO4 |
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Molecular Weight |
241.63 g/mol |
IUPAC Name |
2-[7-(chloromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8ClNO4/c11-4-5-2-1-3-6-8(5)16-9(12-6)7(13)10(14)15/h1-3,7,13H,4H2,(H,14,15) |
InChI Key |
DBXXROVNQCNCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)CCl |
Origin of Product |
United States |
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